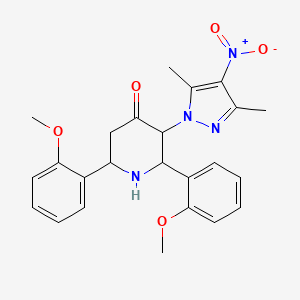![molecular formula C17H18N2O2 B4685033 2-{[(3,4-dimethylphenyl)acetyl]amino}benzamide](/img/structure/B4685033.png)
2-{[(3,4-dimethylphenyl)acetyl]amino}benzamide
説明
2-{[(3,4-dimethylphenyl)acetyl]amino}benzamide, also known as DPA, is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is a member of the benzamide family, which is known for its diverse biological activities. DPA has been shown to have a range of biochemical and physiological effects, making it an interesting target for further research.
作用機序
The mechanism of action of 2-{[(3,4-dimethylphenyl)acetyl]amino}benzamide is not fully understood, but it is believed to act through multiple pathways. One proposed mechanism involves the inhibition of histone deacetylase (HDAC), which can lead to changes in gene expression and cell growth. This compound has also been shown to activate the p53 tumor suppressor pathway, which can induce apoptosis in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. In vitro studies have shown that this compound can inhibit cell growth and induce apoptosis in cancer cells. This compound has also been shown to enhance cognitive function and improve memory in animal models. Additionally, this compound has been shown to modulate the immune response and reduce inflammation.
実験室実験の利点と制限
One advantage of using 2-{[(3,4-dimethylphenyl)acetyl]amino}benzamide in lab experiments is its ability to selectively target cancer cells while leaving normal cells unharmed. This makes it a promising candidate for cancer treatment. However, one limitation of using this compound is its potential toxicity, which can limit its use in vivo. Additionally, the mechanism of action of this compound is not fully understood, which can make it difficult to interpret results from experiments.
将来の方向性
There are several future directions for research on 2-{[(3,4-dimethylphenyl)acetyl]amino}benzamide. One area of interest is the development of this compound analogs with improved potency and selectivity. Another area of interest is the study of this compound's effects on the microbiome, which could have implications for its use in cancer treatment. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in various scientific research areas.
科学的研究の応用
2-{[(3,4-dimethylphenyl)acetyl]amino}benzamide has been studied for its potential applications in various scientific research areas, including cancer research, neuroscience, and immunology. In cancer research, this compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and disrupting the cell cycle. In neuroscience, this compound has been studied for its potential neuroprotective effects and its ability to enhance cognitive function. In immunology, this compound has been shown to modulate the immune response and reduce inflammation.
特性
IUPAC Name |
2-[[2-(3,4-dimethylphenyl)acetyl]amino]benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O2/c1-11-7-8-13(9-12(11)2)10-16(20)19-15-6-4-3-5-14(15)17(18)21/h3-9H,10H2,1-2H3,(H2,18,21)(H,19,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMAMQEFKTCEIGM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)CC(=O)NC2=CC=CC=C2C(=O)N)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-cyclohexyl-2-[(1-methyl-1H-imidazol-2-yl)thio]propanamide](/img/structure/B4684963.png)
![N-[5-(4-chlorobenzyl)-1,3,4-thiadiazol-2-yl]-4-nitrobenzenesulfonamide](/img/structure/B4684976.png)
![[2-({3-[(benzylamino)carbonyl]-4-ethyl-5-methyl-2-thienyl}amino)-2-oxoethoxy]acetic acid](/img/structure/B4684981.png)
![N-[3,5-dimethyl-1-(2-methylbenzyl)-2,3-dihydro-1H-pyrazol-4-yl]-5-ethyl-3-isoxazolecarboxamide](/img/structure/B4684987.png)
![2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)-N-[4-(4-morpholinylcarbonyl)phenyl]acetamide](/img/structure/B4684994.png)
![2-[4-[(3-cyclohexyl-1H-pyrazol-4-yl)methyl]-1-(4-methylbenzyl)-2-piperazinyl]ethanol](/img/structure/B4684997.png)
![1-{[3-(diphenylmethyl)-1,2,4-oxadiazol-5-yl]methyl}-3-(methoxymethyl)piperidine](/img/structure/B4684999.png)

![methyl 3-{[(4-pyridinylmethyl)amino]sulfonyl}-2-thiophenecarboxylate](/img/structure/B4685013.png)
![N-{4-[(ethylamino)sulfonyl]phenyl}-4-phenyl-1-piperazinecarbothioamide](/img/structure/B4685024.png)

![3-({[1-(4-tert-butylphenyl)ethyl]amino}carbonyl)-1-methyl-1H-pyrazole-4-carboxylic acid](/img/structure/B4685027.png)

![N-[1-(3-fluorobenzyl)-1H-pyrazol-3-yl]-1,3-dimethyl-1H-pyrazole-4-sulfonamide](/img/structure/B4685040.png)